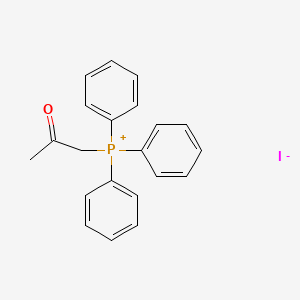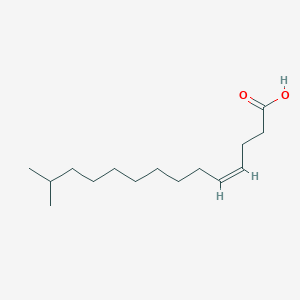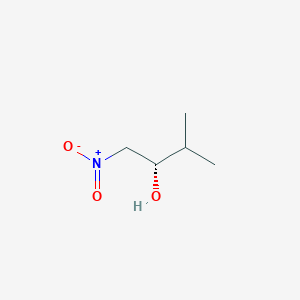
3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and an ethoxy group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione can be achieved through a multi-step process. One common method involves the reaction of 2,4-dichlorobenzonitrile with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized using a suitable catalyst to yield the desired triazine derivative. The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The triazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups on the phenyl ring, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced triazine derivatives .
Scientific Research Applications
3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one: This compound shares a similar dichlorophenyl group but differs in its overall structure and functional groups.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also contain nitrogen-rich heterocycles and have been studied for their anticancer properties.
Uniqueness
3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
63308-64-5 |
|---|---|
Molecular Formula |
C11H9Cl2N3O3 |
Molecular Weight |
302.11 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-ethoxy-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H9Cl2N3O3/c1-2-19-9-14-10(17)16(11(18)15-9)8-4-3-6(12)5-7(8)13/h3-5H,2H2,1H3,(H,14,15,17,18) |
InChI Key |
RIFDGUOJYIBEAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)N(C(=O)N1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


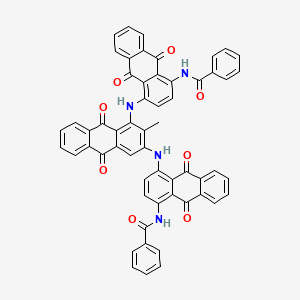
![3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol](/img/structure/B15251908.png)
![(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B15251911.png)
![1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B15251913.png)
amine](/img/structure/B15251920.png)
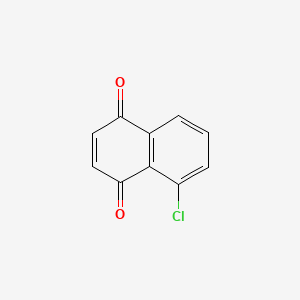
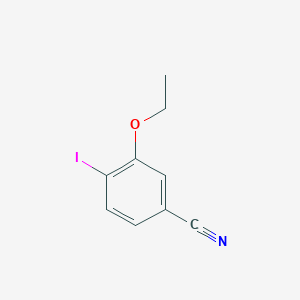
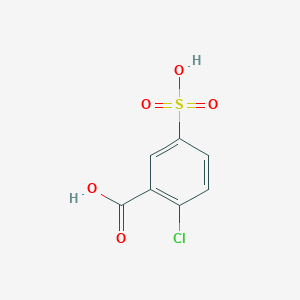
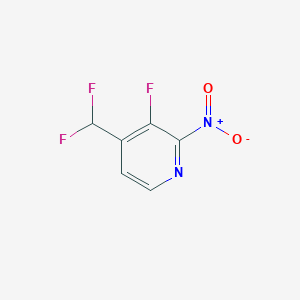
![2-([4,4'-Bipyridin]-2-yl)acetonitrile](/img/structure/B15251986.png)
